molecular formula C16H13Cl2F3N2O3S B3705446 2-(2,3-dichloro-N-methylsulfonylanilino)-N-[3-(trifluoromethyl)phenyl]acetamide

2-(2,3-dichloro-N-methylsulfonylanilino)-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B3705446
M. Wt: 441.3 g/mol
InChI Key: DUFBKUQQZPIVHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,3-dichloro-N-methylsulfonylanilino)-N-[3-(trifluoromethyl)phenyl]acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its complex structure, which includes dichloro, methylsulfonyl, and trifluoromethyl groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dichloro-N-methylsulfonylanilino)-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Nitration: The starting material, aniline, undergoes nitration to introduce nitro groups.

    Reduction: The nitro groups are then reduced to amines.

    Chlorination: The amines are chlorinated to introduce dichloro groups.

    Sulfonylation: The chlorinated amines are reacted with methylsulfonyl chloride to introduce the methylsulfonyl group.

    Acylation: The final step involves acylation with 3-(trifluoromethyl)phenylacetic acid to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dichloro-N-methylsulfonylanilino)-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the dichloro groups or the sulfonyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichloro positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the dichloro positions.

Scientific Research Applications

2-(2,3-dichloro-N-methylsulfonylanilino)-N-[3-(trifluoromethyl)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,3-dichloro-N-methylsulfonylanilino)-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,3-dichloroanilino)-N-[3-(trifluoromethyl)phenyl]acetamide
  • 2-(2,3-dichloro-N-methylsulfonylanilino)-N-phenylacetamide
  • 2-(2,3-dichloro-N-methylsulfonylanilino)-N-[3-(trifluoromethyl)phenyl]propionamide

Uniqueness

2-(2,3-dichloro-N-methylsulfonylanilino)-N-[3-(trifluoromethyl)phenyl]acetamide is unique due to the presence of both dichloro and trifluoromethyl groups, which can impart distinct chemical and biological properties. Its specific combination of functional groups makes it a versatile compound for various applications.

Properties

IUPAC Name

2-(2,3-dichloro-N-methylsulfonylanilino)-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2F3N2O3S/c1-27(25,26)23(13-7-3-6-12(17)15(13)18)9-14(24)22-11-5-2-4-10(8-11)16(19,20)21/h2-8H,9H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUFBKUQQZPIVHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NC1=CC=CC(=C1)C(F)(F)F)C2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,3-dichloro-N-methylsulfonylanilino)-N-[3-(trifluoromethyl)phenyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-(2,3-dichloro-N-methylsulfonylanilino)-N-[3-(trifluoromethyl)phenyl]acetamide
Reactant of Route 3
Reactant of Route 3
2-(2,3-dichloro-N-methylsulfonylanilino)-N-[3-(trifluoromethyl)phenyl]acetamide
Reactant of Route 4
Reactant of Route 4
2-(2,3-dichloro-N-methylsulfonylanilino)-N-[3-(trifluoromethyl)phenyl]acetamide
Reactant of Route 5
Reactant of Route 5
2-(2,3-dichloro-N-methylsulfonylanilino)-N-[3-(trifluoromethyl)phenyl]acetamide
Reactant of Route 6
Reactant of Route 6
2-(2,3-dichloro-N-methylsulfonylanilino)-N-[3-(trifluoromethyl)phenyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.